Yellow AB

Description

Structure

3D Structure

Properties

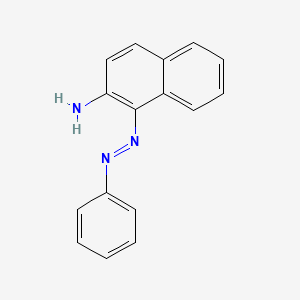

IUPAC Name |

1-phenyldiazenylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c17-15-11-10-12-6-4-5-9-14(12)16(15)19-18-13-7-2-1-3-8-13/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCDQSGLLRINHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058932 | |

| Record name | 1-(Phenylazo)-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange to red solid; [HSDB] Orange to orange-red crystalline platelets; [MSDSonline] | |

| Record name | Yellow AB | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in ethanol, acetic acid, Soluble in alcohol, carbon tetrachloride, acetic acid, vegetable oils, Practically insoluble in water, In water, 0.30 mg/L at 37 °C | |

| Record name | C.I. FOOD YELLOW 10 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red platelets from absolute alcohol, Orange or red platelets, Orange crystals | |

CAS No. |

85-84-7 | |

| Record name | Yellow No. 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Food Yellow 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grasal Yellow | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenamine, 1-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Phenylazo)-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(phenylazo)naphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(PHENYLAZO)-2-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VSI4D701X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. FOOD YELLOW 10 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

103 °C, MP: 102-104 °C | |

| Record name | C.I. FOOD YELLOW 10 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Yellow AB

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of compounds commonly referred to as Yellow AB. The term "this compound" can be ambiguous, as it has been used to describe at least two distinct azo dyes: Fast this compound (C.I. Acid Yellow 9) and Solvent Yellow 5. This document will address both compounds, clarifying their individual properties and methodologies for their study, tailored for researchers, scientists, and drug development professionals.

Part 1: Fast this compound (C.I. Acid Yellow 9)

Fast this compound, also known by its E number E105, is a water-soluble azo dye.[1] It was historically used as a food colorant but has since been delisted in Europe and the USA due to toxicological concerns.[2][3] Today, it serves as an analytical reference standard and a model compound for environmental studies on the degradation of azo dyes.[2][4]

Physicochemical Properties of Fast this compound

The key physicochemical properties of Fast this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid | [2][5] |

| Synonyms | Acid Yellow 9, C.I. 13015, Food Yellow 2, E105 | [2][5] |

| CAS Number | 2706-28-7 | [2][5] |

| Molecular Formula | C₁₂H₁₁N₃O₆S₂ (Acid form) | [2][6] |

| Molecular Weight | 357.36 g/mol (Acid form) | [2][6] |

| Molecular Formula | C₁₂H₉N₃Na₂O₆S₂ (Disodium salt) | [1][2] |

| Molecular Weight | 401.33 g/mol (Disodium salt) | [1] |

| Melting Point | 102-104 °C | [5][6] |

| Solubility | Soluble in water. | [5] |

| UV-Vis λmax | 420 nm, 491 nm | [5] |

Experimental Protocols

The synthesis of Fast this compound is a classic example of azo dye formation, involving two primary steps: the diazotization of sulfanilic acid and its subsequent coupling with orthanilic acid.[2]

Part A: Diazotization of Sulfanilic Acid [2]

-

In a 100 mL beaker, dissolve 2.0 g of anhydrous sodium carbonate in 25 mL of distilled water.

-

To this solution, add 4.8 g of sulfanilic acid.

-

In a separate beaker, dissolve 1.8 g of sodium nitrite (B80452) in 10 mL of water.

-

Add the sodium nitrite solution to the sulfanilic acid solution and cool the mixture to 5 °C in an ice-water bath.

-

Slowly add 5 mL of concentrated hydrochloric acid, diluted with 10 g of crushed ice, to the cooled solution while stirring. A fine precipitate of the diazonium salt should form.

-

Keep this suspension in the ice bath for the next step.

Part B: Azo Coupling [2]

-

In a 250 mL beaker, dissolve 4.5 g of 2-aminobenzenesulfonic acid in 50 mL of a 1 M sodium hydroxide (B78521) solution.

-

Cool this solution to 5 °C in an ice-water bath.

-

While maintaining vigorous stirring and a temperature below 10 °C, slowly add the cold diazonium salt suspension from Part A to the 2-aminobenzenesulfonic acid solution. An intense yellow-orange color will develop.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

-

Collect the precipitated Fast this compound by vacuum filtration using a Büchner funnel.

-

Wash the solid product with a small amount of cold, saturated NaCl solution.

-

Recrystallize the crude product from a minimal amount of hot water for purification, if necessary.

-

Dry the purified product.

Caption: Synthesis workflow for Fast this compound.

HPLC is a primary technique for the detection and quantification of Fast this compound.[7]

-

Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable. A C18 reversed-phase column is commonly used.[4][7]

-

Standard Preparation : Prepare a stock solution of Fast this compound (e.g., 1 mg/mL) in deionized water. From this, create a series of working standards by serial dilution.[4]

-

Mobile Phase : A typical mobile phase involves a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.[4]

-

Calibration : Inject the working standards to construct a calibration curve by plotting the chromatographic peak area against the known concentrations.[4]

-

Sample Analysis : Prepare the sample by dissolving or extracting it in a suitable solvent, followed by filtration. Inject the prepared sample into the HPLC system.

-

Quantification : Determine the concentration of Fast this compound in the sample by comparing its peak area to the calibration curve.[4]

Caption: General workflow for HPLC analysis.

Part 2: Solvent Yellow 5 (this compound)

Solvent Yellow 5, also known as 1-Phenylazo-2-naphthalenamine, is another azo dye referred to as this compound.[8] Unlike Fast this compound, it is not water-soluble and was historically used to color products like oleomargarine.[8][9]

Physicochemical Properties of Solvent Yellow 5

Key properties of Solvent Yellow 5 are detailed below.

| Property | Value | Reference(s) |

| CAS Name | 1-Phenylazo-2-naphthalenamine | [8] |

| Synonyms | C.I. Solvent Yellow 5, FD & C Yellow No. 3, C.I. 11380 | [8] |

| CAS Number | 85-84-7 | [8][10] |

| Molecular Formula | C₁₆H₁₃N₃ | [8][11] |

| Molecular Weight | 247.29 g/mol | [8][11] |

| Appearance | Red platelets or orange/light yellow powder. | [8][9][10] |

| Melting Point | 102-104 °C | [8][10] |

| Boiling Point | ~380.33 °C (rough estimate) | [10] |

| Solubility | Practically insoluble in water. Soluble in alcohol, carbon tetrachloride, acetic acid, and vegetable oils. | [8][9][10] |

| Spectral Properties | In strong sulfuric acid, it appears blu-ray purple; upon dilution, it turns red with an orange precipitate. An alcoholic solution turns red with the addition of HCl. | [10] |

Experimental Protocols

The preparation of Solvent Yellow 5 involves the coupling of diazotized aniline (B41778) with 2-naphthylamine (B18577) (β-naphthylamine).[9][10]

-

Diazotization : Aniline is diazotized using a standard procedure, typically involving sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

Coupling : The resulting aniline diazonium salt is then coupled with 2-naphthylamine to form the final product, 1-Phenylazo-2-naphthalenamine.[10]

Solvent Yellow 5 can be purified by recrystallization from solvents such as glacial acetic acid, an acetic acid/water mixture, or ethanol.[9][10]

Disclaimer: The experimental protocols provided are for informational purposes and are adapted from established methods. Researchers should conduct their own risk assessments and optimizations. The use of these compounds may be restricted, and their toxicological properties should be carefully considered.

References

- 1. Fast this compound | 79873-36-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fast_Yellow_AB [chemeurope.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fast this compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound [drugfuture.com]

- 9. Page loading... [guidechem.com]

- 10. This compound CAS#: 85-84-7 [m.chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

synthesis of 1-(Phenylazo)-2-naphthalenamine

An In-depth Technical Guide to the Synthesis of 1-(Phenylazo)-2-naphthalenamine (Yellow AB)

Abstract

This technical guide provides a comprehensive overview of the , an azo dye commonly known as this compound or C.I. Solvent Yellow 5. The synthesis is a classic example of a diazo coupling reaction, involving two primary stages: the diazotization of aniline (B41778) and the subsequent azo coupling of the resulting benzenediazonium (B1195382) salt with 2-naphthalenamine. This document offers detailed chemical principles, experimental protocols, characterization data, and safety considerations pertinent to its synthesis, tailored for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Azo compounds, characterized by the presence of a diazene (B1210634) functional group (–N=N–) linking two aromatic rings, constitute the largest and most versatile class of synthetic dyes. Their extensive conjugation is responsible for their vibrant colors, leading to widespread application in the textile, printing, and chemical industries. 1-(Phenylazo)-2-naphthalenamine (CAS No. 85-84-7) is a notable member of this family, historically used as a colorant.[1][2] The synthesis route is a robust two-step process. The first stage involves the conversion of a primary aromatic amine, aniline, into a benzenediazonium salt. The second stage is the electrophilic aromatic substitution reaction where this diazonium salt couples with an electron-rich nucleophile, 2-naphthalenamine, to form the final azo dye.[1]

Physicochemical and Characterization Data

The key identifying properties and characterization data for 1-(Phenylazo)-2-naphthalenamine are summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-(Phenyldiazenyl)naphthalen-2-amine | [2] |

| Synonyms | This compound, C.I. Solvent Yellow 5, C.I. 11380 | [1][3] |

| CAS Number | 85-84-7 | [4] |

| Molecular Formula | C₁₆H₁₃N₃ | [4] |

| Molecular Weight | 247.30 g/mol | [4] |

| Appearance | Orange or red platelets/crystals | [3][5] |

| Melting Point | 102-104 °C | [1][4] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), acetic acid, and oils. | [2][5] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| UV-Vis | In ethanol, the solution appears orange. Addition of HCl causes a shift to red. | [1] |

| FT-IR (KBr) | Characteristic peaks expected for N-H stretching, aromatic C-H stretching, N=N stretching, and C=C aromatic ring stretching. | - |

| ¹H NMR | Complex aromatic multiplets expected in the range of δ 7.0-8.5 ppm. A broad singlet corresponding to the -NH₂ protons. | - |

| ¹³C NMR | Multiple signals expected in the aromatic region (δ 110-150 ppm). | - |

Synthesis Pathway and Mechanism

The proceeds via diazotization followed by an azo coupling reaction.

Overall Reaction

The overall reaction can be summarized as follows: C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O C₆H₅N₂⁺Cl⁻ + C₁₀H₇NH₂ → C₁₆H₁₃N₃ + HCl

Reaction Mechanism

Step 1: Diazotization of Aniline In a cold, acidic solution (typically HCl), sodium nitrite (B80452) (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the nitrogen atom in aniline attacks the nitrosonium ion. Subsequent proton transfers and the elimination of a water molecule result in the formation of the relatively stable benzenediazonium ion. This step is critically temperature-sensitive and must be maintained between 0-5 °C to prevent the diazonium salt from decomposing.[6]

Step 2: Azo Coupling The benzenediazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring of 2-naphthalenamine. The amino group (-NH₂) is a strong activating group, directing the substitution to the ortho position (C1). The diazonium ion attacks the C1 position of the naphthalene (B1677914) ring, followed by the elimination of a proton to restore aromaticity, yielding the final product, 1-(Phenylazo)-2-naphthalenamine.[6]

Visualization of Synthesis Pathway

Caption: Reaction scheme for the .

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and desired scale.

Materials and Reagents

-

Aniline (C₆H₅NH₂), Reagent Grade

-

Sodium Nitrite (NaNO₂), ACS Grade

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

2-Naphthalenamine (C₁₀H₇NH₂), >98% purity

-

Ethanol (C₂H₅OH), for recrystallization

-

Urea (optional, to quench excess nitrous acid)

-

Sodium Hydroxide (NaOH), for pH adjustment if needed

-

Crushed Ice

-

Distilled Water

Protocol 1: Preparation of Benzenediazonium Chloride

-

In a 250 mL beaker, combine aniline (e.g., 0.05 mol) with a mixture of concentrated HCl (e.g., 15 mL) and water (25 mL).

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. Aniline hydrochloride may precipitate as a fine slurry.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.052 mol) in cold water (e.g., 15 mL).

-

Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

-

After the addition is complete, stir the mixture for an additional 15 minutes. The formation of a clear solution indicates the successful creation of the benzenediazonium salt. Keep this solution in the ice bath for immediate use in the next step.

Protocol 2: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve 2-naphthalenamine (e.g., 0.05 mol) in a suitable solvent such as dilute acetic acid or ethanol/water mixture.

-

Cool this solution to 5-10 °C in an ice bath with vigorous stirring.

-

Slowly add the cold benzenediazonium chloride solution (from Protocol 1) to the 2-naphthalenamine solution. The addition should be done portion-wise over 20-30 minutes, maintaining the temperature below 10 °C.

-

A colored precipitate of 1-(Phenylazo)-2-naphthalenamine should form immediately.[1]

-

Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

Protocol 3: Isolation and Purification

-

Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any unreacted salts and acid.

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or glacial acetic acid.[1][5]

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at low temperature.

-

Weigh the final product and calculate the percentage yield.

Visualization of Experimental Workflowdot

// Nodes for each step start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; diazotization [label="1. Diazotization\n(Aniline + NaNO₂/HCl at 0-5 °C)", fillcolor="#FFFFFF", color="#4285F4", style="filled,dashed", fontcolor="#202124"]; coupling_prep [label="2. Coupling Component Prep\n(Dissolve 2-Naphthalenamine)", fillcolor="#FFFFFF", color="#34A853", style="filled,dashed", fontcolor="#202124"]; coupling [label="3. Azo Coupling\n(Mix solutions at <10 °C)", fillcolor="#FFFFFF", color="#EA4335", style="filled,dashed", fontcolor="#202124"]; filtration [label="4. Isolation\n(Vacuum Filtration & Washing)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="5. Purification\n(Recrystallization from Ethanol/Acetic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="6. Characterization\n(Melting Point, Spectroscopy)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Workflow sequence start -> diazotization; start -> coupling_prep; diazotization -> coupling; coupling_prep -> coupling; coupling -> filtration; filtration -> purification; purification -> analysis; analysis -> end; }

References

An In-Depth Technical Guide to the Mechanism of Toxicity of Yellow AB

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yellow AB (1-phenylazo-2-naphthylamine) is an azo dye that has been used in various industrial applications. While its use in food is prohibited in many countries, concerns regarding its potential toxicity persist due to possible environmental and occupational exposures. This technical guide provides a comprehensive overview of the core mechanism of toxicity of this compound, focusing on its metabolic activation, genotoxicity, and carcinogenicity. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and related azo dyes. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical biological pathways involved in this compound's toxicity.

Acute and Chronic Toxicity

This compound is classified as a Category 4 substance for acute oral toxicity. The acute toxicity of this compound is considered to be low. For the closely related compound N-phenyl-2-naphthylamine, the oral median lethal dose (LD50) in rats has been reported to be 8,730 mg/kg[1]. Chronic exposure to this compound and its metabolites is of greater toxicological concern, primarily due to its potential carcinogenic effects.

Table 1: Acute Oral Toxicity Data

| Compound | Test Species | Route | LD50 | Reference |

| N-phenyl-2-naphthylamine | Rat | Oral | 8,730 mg/kg | [1] |

Metabolic Activation and Genotoxicity

The primary mechanism of this compound's toxicity is its metabolic activation into reactive electrophilic species that can damage cellular macromolecules, including DNA. This bioactivation process involves two main enzymatic pathways: azo reduction and oxidative metabolism.

Azo Reduction

The initial step in the metabolism of many azo dyes is the reductive cleavage of the azo bond (-N=N-). This reaction is primarily carried out by azoreductases present in the liver and, significantly, by the gut microbiota. Azo reduction of this compound results in the formation of aromatic amines, namely aniline (B41778) and 1-amino-2-naphthylamine. Both of these metabolites are known to be toxic and carcinogenic.

Oxidative Metabolism

Both the parent compound, this compound, and its aromatic amine metabolites can undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes (notably CYP1A1) and peroxidases[2][3][4].

-

Oxidation of this compound: Similar to the well-studied azo dye Sudan I, this compound can be oxidized to form C-hydroxylated metabolites, which are generally considered detoxification products. However, oxidation can also lead to the formation of a reactive benzenediazonium (B1195382) ion through the enzymatic splitting of the azo group. This cation is a potent electrophile that can readily form covalent adducts with DNA[2][3].

-

Oxidation of Aromatic Amine Metabolites: The aniline and 1-amino-2-naphthylamine metabolites can be N-hydroxylated by CYP enzymes to form N-hydroxyarylamines. These intermediates can be further esterified (e.g., by N-acetyltransferases or sulfotransferases) to form highly reactive nitrenium ions, which are potent mutagens and carcinogens that readily bind to DNA.

The following diagram illustrates the proposed metabolic activation pathway of this compound.

DNA Adduct Formation

The reactive metabolites of this compound can covalently bind to DNA, forming DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired. For the closely related Sudan I, the predominant DNA adduct formed by the benzenediazonium ion has been identified as 8-(phenylazo)guanine[2]. The metabolites of 2-naphthylamine are known to form several DNA adducts[5][6]. The formation and persistence of these DNA adducts in target tissues are considered critical initiating events in the process of chemical carcinogenesis.

Quantitative analysis of DNA adducts in the urinary bladder of rats treated with Sudan I, a compound structurally similar to this compound, revealed the presence of two principal adducts at levels of 7.2 and 3.8 adducts per 10⁹ nucleotides, respectively[7]. These adducts accounted for approximately 68% of the total DNA adducts observed[7].

Table 2: DNA Adduct Levels of Sudan I in Rat Urinary Bladder

| Adduct | Level (adducts / 10⁹ nucleotides) | Percentage of Total Adducts | Reference |

| Principal Adduct 1 | 7.2 | ~68% (combined) | [7] |

| Principal Adduct 2 | 3.8 | ~68% (combined) | [7] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified N-phenyl-2-naphthylamine (a synonym for this compound) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans"[8]. However, there is limited evidence of its carcinogenicity in experimental animals[9][10].

Studies on N-phenyl-2-naphthylamine in mice have shown an increased incidence of tumors. Oral administration in one strain of male mice resulted in a statistically significant increase in the incidence of all tumors, particularly hepatomas[10]. Subcutaneous administration also led to an increased total tumor incidence in female mice of one strain and hepatomas in males of another strain[10]. Repeated subcutaneous injections in mice, especially after unilateral nephrectomy, resulted in a significant increase in total tumor incidence, including hemangiosarcomas of the kidney and lung carcinomas[8][11]. While these studies indicate a carcinogenic potential, specific dose-response data for tabulation are not consistently reported.

Effects on Other Cellular Pathways

Currently, there is a lack of specific data on the effects of this compound on other critical cellular pathways, such as apoptosis and oxidative stress. However, the generation of reactive metabolites during its metabolism suggests a potential to induce oxidative stress through the production of reactive oxygen species (ROS). An imbalance in the cellular redox state can lead to oxidative damage to lipids, proteins, and DNA, and can trigger apoptotic cell death. Further research is needed to elucidate the specific effects of this compound on these pathways.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to assess the toxicity of azo dyes like this compound, based on internationally recognized guidelines.

Ames Test (Bacterial Reverse Mutation Assay) - Based on OECD Guideline 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance. For azo dyes, a modified protocol is often necessary to facilitate metabolic activation.

In Vivo Carcinogenicity Study - Based on OECD Guideline 451

Long-term carcinogenicity studies in rodents are essential for evaluating the carcinogenic potential of a substance in mammals.

Comet Assay (Single Cell Gel Electrophoresis) - Based on OECD Guideline 489

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells, providing a measure of genotoxicity.

Conclusion

The toxicity of this compound is primarily driven by its metabolic activation to reactive species that can cause genotoxicity through the formation of DNA adducts. While classified as a Group 3 carcinogen by IARC, there is limited evidence from animal studies suggesting a carcinogenic potential. The key metabolic pathways involve azo reduction by gut microbiota and hepatic enzymes, followed by oxidative metabolism of the resulting aromatic amines by CYP enzymes and peroxidases. A comprehensive understanding of these mechanisms is crucial for assessing the risk associated with exposure to this compound and other related azo dyes. Further research is warranted to elucidate the specific effects of this compound on cellular pathways such as apoptosis and oxidative stress, and to obtain more definitive quantitative data on its carcinogenicity. The standardized experimental protocols outlined in this guide provide a framework for future toxicological evaluations.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Enzymes oxidizing the azo dye 1-phenylazo-2-naphthol (Sudan I) and their contribution to its genotoxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA adducts formed by ring-oxidation of the carcinogen 2-naphthylamine with prostaglandin H synthase in vitro and in the dog urothelium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of urothelial and hepatic DNA adducts from carcinogen 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CCCC 1999, Volume 64, Issue 8, Abstracts pp. 1335-1347 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 8. N-Phenyl-2-naphthylamine (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 9. N-PHENYL-2-NAPHTHYLAMINE (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. N-Phenyl-2-Naphthylamine (IARC Summary & Evaluation, Volume 16, 1978) [inchem.org]

- 11. Carcinogenicity of N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Data on FD&C Yellow No. 3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for the delisted color additive FD&C Yellow No. 3. The primary chemical identity of this substance is 1-(phenylazo)-2-naphthalenamine (CAS 85-84-7), also known by synonyms such as Oil Yellow AB and Solvent Yellow 5. Formerly permitted for use in food, drugs, and cosmetics, FD&C Yellow No. 3 was delisted in the United States due to safety concerns. This document synthesizes the existing, though in some areas limited, data on its acute and chronic toxicity, genotoxicity, and carcinogenicity. Information regarding its metabolism is also presented to provide insight into its toxicological mechanisms. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals.

Chemical Identity and Regulatory Status

-

Chemical Name: 1-(phenylazo)-2-naphthalenamine

-

CAS Number: 85-84-7[1]

-

Synonyms: FD&C Yellow No. 3, Oil this compound, Solvent Yellow 5, C.I. Solvent Yellow 5, C.I. 11380, this compound[1]

-

Molecular Formula: C₁₆H₁₃N₃

-

Regulatory Status: Delisted as a permitted color additive for food, drug, and cosmetic use in the United States.[1] The International Agency for Research on Cancer (IARC) has classified it as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited or inadequate evidence.[1]

Toxicological Data

The available quantitative and qualitative toxicological data for FD&C Yellow No. 3 are summarized below. It is important to note that much of the detailed research dates back several decades, and comprehensive modern toxicological assessments are scarce.

Acute Toxicity

| Species | Route | Parameter | Value | Reference |

| Mouse | Oral | LDLo (Lowest Published Lethal Dose) | 1 g/kg | --INVALID-LINK-- |

Chronic Toxicity

| Species | Route | Duration | Observed Effects | Reference |

| Rat | Oral | Chronic | General toxicity was observed. | --INVALID-LINK-- |

Carcinogenicity

FD&C Yellow No. 3 is considered a questionable carcinogen based on experimental data.

| Species | Route | Results | Classification | Reference |

| Experimental Animals | Oral | Tumorigenic data reported | Questionable Carcinogen | --INVALID-LINK-- |

| N/A | N/A | Not classifiable as to its carcinogenicity to humans | IARC Group 3 | --INVALID-LINK-- |

Genotoxicity

Reports indicate that FD&C Yellow No. 3 has mutagenic potential.

| Assay Type | System | Metabolic Activation | Results | Reference |

| Mutation Data | Not Specified | Not Specified | Positive | --INVALID-LINK-- |

Reproductive and Developmental Toxicity

There is a significant lack of available data regarding the reproductive and developmental toxicity of FD&C Yellow No. 3.

Experimental Protocols

Detailed experimental protocols for the historical studies on FD&C Yellow No. 3 are not extensively documented in readily accessible literature. However, based on standard toxicological practices of the eras in which these studies were likely conducted, and general methodologies for the assays mentioned, the following represents a generalized overview of potential protocols.

Chronic Toxicity Study (Rat, Oral - General Protocol)

-

Test Substance: FD&C Yellow No. 3 (Oil this compound).

-

Species: Albino rats.

-

Administration: The test substance would have been incorporated into the diet at various concentrations.

-

Duration: Typically, chronic toxicity studies in rats extend for a significant portion of the animal's lifespan, often up to two years.

-

Parameters Monitored:

-

Clinical observations for signs of toxicity.

-

Body weight and food consumption measurements.

-

Hematological and clinical chemistry analyses at various time points.

-

Gross necropsy at the termination of the study.

-

Histopathological examination of major organs and tissues.

-

-

Endpoints: Determination of a No-Observed-Adverse-Effect Level (NOAEL) and characterization of target organ toxicity.

Ames Test (Bacterial Reverse Mutation Assay - General Protocol)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Test System: Histidine-requiring mutant strains of Salmonella typhimurium.

-

Principle: The assay measures the ability of a test substance to induce reverse mutations (reversions) in the bacteria, allowing them to grow on a histidine-deficient medium.

-

Methodology:

-

Several strains of S. typhimurium are exposed to the test substance at various concentrations.

-

The exposure is conducted both with and without a metabolic activation system (typically a rat liver homogenate, S9 fraction) to mimic mammalian metabolism.

-

The bacteria are then plated on a minimal agar (B569324) medium lacking histidine.

-

After incubation, the number of revertant colonies is counted.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the test substance.

Visualization of Pathways and Workflows

Generalized Metabolic Pathway of Azo Dyes

Azo dyes like FD&C Yellow No. 3 are known to undergo metabolic reduction, primarily by the gut microbiota. This initial step cleaves the azo bond, leading to the formation of aromatic amines. These amines can then be absorbed and undergo further metabolism in the liver.

Experimental Workflow for an Ames Test

The following diagram illustrates a typical workflow for conducting an Ames test to evaluate the mutagenic potential of a substance.

Conclusion

The available toxicological data on the delisted color additive FD&C Yellow No. 3 (1-(phenylazo)-2-naphthalenamine) are limited and largely based on older studies. The substance is considered moderately toxic by ingestion and is classified as a questionable carcinogen with evidence of mutagenicity. There is a notable absence of comprehensive data on its reproductive and developmental toxicity. The primary metabolic pathway is believed to involve reductive cleavage of the azo bond by intestinal microflora, leading to the formation of aromatic amines that can undergo further metabolism in the liver. Due to its delisted status and the presence of toxicological concerns, the use of FD&C Yellow No. 3 in food, drugs, or cosmetics is not permitted in the United States. Further research using modern toxicological methodologies would be necessary to fully characterize its risk profile.

References

A Technical Guide to the Carcinogenicity of Azo Dyes in Food

Executive Summary: Azo dyes are synthetic colorants extensively used in the food industry due to their stability, vibrant colors, and cost-effectiveness. However, significant toxicological concerns exist regarding their potential carcinogenicity. This guide provides a detailed examination of the metabolic pathways, mechanisms of carcinogenesis, key experimental evidence, and testing protocols related to food-grade azo dyes. The primary carcinogenic risk is not typically from the parent dye molecule but from the aromatic amines released upon metabolic reduction of the characteristic azo bond (-N=N-). This process, primarily mediated by microbial azoreductases in the anaerobic environment of the gut, liberates potentially genotoxic compounds that can be further activated to DNA-reactive electrophiles, leading to mutations and initiating carcinogenesis. This document synthesizes current research for scientists and professionals in toxicology and drug development, presenting data in a structured format and visualizing complex pathways to facilitate a deeper understanding of the associated risks.

Introduction

Azo dyes represent the largest class of synthetic dyes, accounting for over 60-70% of all dyes used industrially.[1] Their application spans various sectors, including textiles, cosmetics, pharmaceuticals, and food products.[1][2][3] In the food industry, they are used to restore color lost during processing, enhance natural colors, and provide a consistent, appealing appearance to products.[3]

The fundamental structure of an azo dye is characterized by one or more azo groups (-N=N-) linking aromatic rings.[2][4] While the intact dyes are often large, water-soluble molecules that are poorly absorbed from the gastrointestinal tract, their metabolic breakdown products pose a significant health concern.[5] The core issue of their carcinogenicity lies in the reductive cleavage of the azo bond, which can release known carcinogenic or mutagenic aromatic amines, such as benzidine.[6][7] Consequently, global regulatory bodies have restricted or banned the use of specific azo dyes capable of producing these hazardous metabolites.[1][6][8]

Metabolism of Azo Dyes

The toxicological fate of ingested azo dyes is primarily determined by their metabolism. This process involves two main pathways: reductive cleavage by intestinal microbiota and, to a lesser extent, by hepatic enzymes.[5][7][9]

2.1 Role of Intestinal Microbiota

The anaerobic environment of the lower gastrointestinal tract is the principal site for azo dye metabolism.[4][5][10] The diverse microbial community in the gut possesses a significant capacity to reduce azo bonds using azoreductase enzymes.[2][9][11] These enzymes, which can be flavin-dependent or flavin-free, catalyze the cleavage of the -N=N- bond, breaking the dye molecule into its constituent aromatic amines.[2] Studies have shown that intestinal bacterial reductases may be more critical than liver enzymes in the metabolism of these dyes.[2][9] Both water-soluble and insoluble azo dyes can be reduced by these intestinal bacteria.[2][12]

2.2 Role of Hepatic Enzymes

While the gut microbiota plays the primary role, hepatic enzymes in the liver can also contribute to azo dye reduction.[5][11] The liver contains both microsomal and soluble azoreductases that can cleave the azo linkage.[5] However, the aerobic nature of the liver makes this reductive process less favorable compared to the anaerobic gut environment.[5] Lipophilic, water-insoluble dyes are more likely to be metabolized by liver enzymes as they are more readily absorbed and can access these enzyme systems.[5][11]

Mechanisms of Carcinogenicity

The carcinogenicity of azo dyes is a multi-step process that begins with their metabolism into aromatic amines. The parent dyes are often not carcinogenic, but their metabolites can be.[2][12]

3.1 Metabolic Activation of Aromatic Amines

Following their formation in the gut and absorption into circulation, aromatic amines undergo metabolic activation, primarily in the liver.[13] This process involves N-oxidation catalyzed by cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2) to form N-hydroxy arylamines.[13][14] These intermediates can be further converted into highly reactive electrophilic species, such as N-acetoxyarylamines or nitrenium ions, through esterification (e.g., by N-acetyltransferases or sulfotransferases).[13]

3.2 DNA Adduct Formation

These highly reactive, electrophilic metabolites can covalently bind to nucleophilic sites on cellular macromolecules, most critically DNA.[13][14][15] The formation of DNA adducts, often at the C8 or N2 positions of guanine (B1146940) bases, is a key initiating event in chemical carcinogenesis.[15][16] These adducts can disrupt the normal structure of DNA, leading to errors during DNA replication and repair.[14][15][17] If these errors are not corrected, they can result in permanent mutations in critical genes, such as proto-oncogenes and tumor suppressor genes.[14]

3.3 Oxidative Stress

In addition to direct DNA damage via adduct formation, the metabolism of azo dyes and their aromatic amine derivatives can generate reactive oxygen species (ROS), leading to oxidative stress.[12][18] This can cause further cellular damage, including oxidative DNA lesions (e.g., 8-oxo-dG), lipid peroxidation, and protein damage, contributing to the carcinogenic process.[19]

Key Experimental Evidence and Data

The assessment of azo dye carcinogenicity relies on a combination of in vitro genotoxicity assays and long-term in vivo animal bioassays.

4.1 In Vitro Genotoxicity Studies

-

Bacterial Reverse Mutation Assay (Ames Test): This is a widely used screening test for mutagenicity. Many aromatic amines derived from azo dyes, such as benzidine, are mutagenic in Salmonella typhimurium strains TA98 and TA100, typically requiring metabolic activation (S9 mix).[2]

-

Comet Assay: This assay detects DNA strand breaks in cells. Studies have shown that some azo dyes and their metabolites can induce DNA damage in mammalian cells, as detected by the Comet assay.[20][21]

-

Micronucleus Test: This assay detects chromosomal damage. Azo dyes have been reported to induce chromosomal aberrations in mammalian cells.[20]

4.2 In Vivo Carcinogenicity Studies

Long-term studies in animal models, typically rats and mice, are the gold standard for assessing carcinogenic potential.[22][23] For example, oral administration of o-Aminoazotoluene has been shown to produce liver tumors in rats.[2] The banned food contaminant Sudan I has been found to form DNA adducts in the liver of rats.[15] A study on the food dye Carmoisine administered orally to mice for 120 days showed a significant decrease in body weight at higher doses and the potential for genotoxicity.[20]

Table 1: Summary of Toxicological Data for Selected Azo Dyes and Metabolites

| Compound | Type | Test System | Key Findings | Reference(s) |

| Carmoisine | Food Azo Dye | In vivo (Mice) | Decreased body weight at high doses (200 & 400 mg/kg bw); potential genotoxicity. | [20] |

| Tartrazine | Food Azo Dye | General Assessment | Considered non-mutagenic and non-carcinogenic at an ADI of 7.5 mg/kg body weight. | [2] |

| Sunset Yellow | Food Azo Dye | In vitro (Ames Test) | Not mutagenic in Salmonella Typhimurium. | [2] |

| Sudan I | Banned Food Contaminant | In vivo (Rats) / General | Forms DNA adducts in the liver; classified as an IARC Category 3 carcinogen. | [2][15] |

| o-Aminoazotoluene | Azo Dye / Metabolite | In vivo (Rats) / In vitro (Ames) | Produces liver tumors in rats; mutagenic to S. Typhimurium TA98 and TA100 with S9 activation. | [2] |

| Benzidine | Aromatic Amine Metabolite | In vitro (Ames Test) / General | Mutagenic to S. Typhimurium TA98 and TA100; potent human bladder carcinogen. | [2][5] |

| 1-Amino-2-naphthol | Aromatic Amine Metabolite | In vitro (Ames Test) | Mutagenic to S. Typhimurium TA100 with S9 activation. | [2] |

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of genotoxicity and carcinogenicity.

5.1 Protocol: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Strain Selection: Use multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

-

Metabolic Activation: Conduct the test with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to identify direct-acting mutagens and those requiring activation.

-

Exposure: The test compound is incubated with the bacterial culture and S9 mix (if used) in a plate incorporation or pre-incubation method.

-

Incubation: Plates are incubated for 48-72 hours to allow for bacterial growth.

-

Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

References

- 1. compliancegate.com [compliancegate.com]

- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azo Dyes Carcinogenicity → Area → Sustainability [pollution.sustainability-directory.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Quick Guide: Carcinogenic Azo Dyes & Retailer and Consumer Risks [qima.com]

- 9. Mechanistic and Other Relevant Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Microbiological, histological, and biochemical evidence for the adverse effects of food azo dyes on rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Azo Dyes Carcinogenicity → Term [pollution.sustainability-directory.com]

- 15. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oipub.com [oipub.com]

- 18. Evidence for direct-acting oxidative genotoxicity by reduction products of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 20. Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 22. focusontoxpath.com [focusontoxpath.com]

- 23. Methods for Evaluating Potential Carcinogens and Anticarcinogens - Carcinogens and Anticarcinogens in the Human Diet - NCBI Bookshelf [ncbi.nlm.nih.gov]

Metabolic Pathways of Yellow AB In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of "Yellow AB," a term that can refer to two distinct azo dye compounds: Fast this compound (also known as Acid Yellow 9) and 1-phenylazo-2-naphthylamine. Due to the potential for ambiguity, this document will address the metabolic fate of both compounds, drawing upon available scientific literature. The focus will be on the core processes of absorption, distribution, metabolism, and excretion (ADME), with detailed experimental protocols and visual representations of the metabolic pathways.

Introduction

Azo dyes are a significant class of synthetic organic compounds characterized by the presence of one or more azo bonds (-N=N-). Their widespread use in industries such as textiles, food, and cosmetics necessitates a thorough understanding of their metabolic fate and potential toxicological implications. In vivo, the metabolism of azo dyes is a critical determinant of their biological activity, as it can lead to either detoxification or metabolic activation to more toxic or carcinogenic compounds. The primary metabolic event for most azo dyes is the reductive cleavage of the azo bond, a reaction predominantly carried out by the anaerobic bacteria of the gut microbiome.

Part 1: Fast this compound (Acid Yellow 9)

Fast this compound is a sulfonated azo dye formerly used as a food colorant (E105) but now delisted in Europe and the USA due to toxicological concerns.[1] Its water-soluble nature, conferred by the presence of sulfonic acid groups, influences its absorption and excretion profile.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: As a water-soluble and highly polar compound, Fast this compound is poorly absorbed from the upper gastrointestinal tract.[2]

-

Distribution: Following oral ingestion, the majority of the unabsorbed dye passes to the lower intestine.

-

Metabolism: The primary site of metabolism is the anaerobic environment of the large intestine.[2] Here, intestinal microorganisms, possessing azoreductase enzymes, cleave the azo bond.[2][3][4] This reductive cleavage is the key metabolic step, resulting in the formation of aromatic amines.[2][3] Hepatic enzymes in the liver also have some azoreductase activity, but the gut microbiota is considered the major contributor to the metabolism of ingested azo dyes.[4] The predicted primary metabolites of Fast this compound are 4-aminobenzenesulfonic acid (sulfanilic acid) and 2-amino-5-aminobenzenesulfonic acid.

-

Excretion: The resulting aromatic amine metabolites can be absorbed into the bloodstream and undergo further metabolism in the liver before being excreted in the urine. Unchanged dye and unabsorbed metabolites are excreted in the feces.

Quantitative Data

Detailed quantitative in vivo metabolic data for Fast this compound is scarce in publicly available literature, a consequence of its delisting as a food additive.[3] The available information is largely qualitative, as summarized in the table below.

| Compound | Route of Administration | Animal Model | Metabolites Identified | Quantitative Observations | Reference |

| Fast this compound | Oral | Predicted | 4-aminobenzenesulfonic acid, 2-amino-5-aminobenzenesulfonic acid | Not available. Metabolism is presumed to follow the general pathway for azo dyes. | [3] |

| General Azo Dyes | Oral | Rodents | Aromatic amines | LD50 values generally between 250 and 2,000 mg/kg body weight. | [2] |

Metabolic Pathway of Fast this compound

Part 2: this compound (1-phenylazo-2-naphthylamine) and Structurally Similar Compounds

1-phenylazo-2-naphthylamine belongs to the non-sulfonated, solvent-soluble class of azo dyes. A closely related and more extensively studied compound is 1-(phenylazo)-2-naphthol, also known as Sudan I. Due to the structural similarity and the availability of more detailed metabolic data for Sudan I, it will be used as a proxy to describe the metabolic pathways of this class of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Being more lipophilic than sulfonated dyes, these compounds are more readily absorbed from the gastrointestinal tract.

-

Distribution: After absorption, they are distributed to various tissues, with the liver being a primary site of metabolism.

-

Metabolism: The metabolism of 1-(phenylazo)-2-naphthol (Sudan I) is more complex than that of sulfonated azo dyes and involves several pathways:

-

Reductive Cleavage: Similar to other azo dyes, the azo bond can be cleaved by gut microbiota and hepatic enzymes to yield aniline (B41778) and 1-amino-2-naphthol.

-

Oxidative Metabolism (Cytochrome P450): The primary enzymes involved in the oxidative metabolism of Sudan I are Cytochrome P450s (CYPs), particularly CYP1A1.[5] This pathway leads to the formation of C-hydroxylated metabolites, which are considered detoxification products.[5][6] Key metabolites include 1-(4-hydroxyphenylazo)-2-naphthol (B4646304) (4'-OH-Sudan I) and 1-(phenylazo)-naphthalene-2,6-diol (6-OH-Sudan I).[6] These hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.[6]

-

Peroxidase-Mediated Metabolism: Peroxidases can also metabolize Sudan I, leading to the formation of reactive radical species that can bind to DNA, forming adducts.[5][6] This is considered a metabolic activation pathway leading to genotoxicity.[5][6]

-

-

Excretion: Metabolites are primarily excreted in the urine and bile.[6][7]

Quantitative Data

While more data is available for Sudan I compared to Fast this compound, comprehensive quantitative in vivo data is still limited. The following table summarizes key findings.

| Compound | Route of Administration | Animal Model | Metabolites Identified | Quantitative Observations | Reference |

| 1-(phenylazo)-2-naphthol (Sudan I) | Oral | Rat, Rabbit | 1-(4-hydroxyphenylazo)-2-naphthol, 1-(phenylazo)-naphthalene-2,6-diol, and their glucuronides. | C-hydroxylated metabolites are major products found in urine and bile. The formation of DNA adducts, such as 8-(phenylazo)guanine, has been demonstrated in vivo, indicating metabolic activation. | [6] |

| 2-Naphthylamine (B18577) (a potential metabolite) | Intraperitoneal | Rat | N-acetylated, N-glucuronidated, C-oxidized, and N-oxidized metabolites. | In untreated rat hepatocytes, 2-NA was mainly N-acetylated (66%) and N-glucuronidated (19%). Following induction with 3-methylcholanthrene, C- and N-oxidation increased significantly to 63% and 18%, respectively. | [8] |

Metabolic Pathway of 1-phenylazo-2-naphthol (Sudan I)

Experimental Protocols

In Vivo Study Design (Rodent Model)

This protocol outlines a general procedure for an in vivo study to assess the metabolism of an azo dye in a rodent model.

-

Animal Model: Male and female rats (e.g., Wistar or Sprague-Dawley) or mice are commonly used. Animals are housed in metabolic cages to allow for the separate collection of urine and feces.[9][10][11]

-

Dosing: The test azo dye is administered orally via gavage. A range of doses, including a control group receiving the vehicle only, is typically used.[10][11]

-

Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-24h, 24-48h) for several days. Blood samples can also be collected at various time points to determine the pharmacokinetic profile of the parent compound and its metabolites.

-

Sample Preparation:

-

Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates before extraction.

-

Feces: Homogenized and extracted with a suitable solvent.

-

Plasma/Serum: Proteins are precipitated (e.g., with acetonitrile (B52724) or methanol) before analysis.

-

-

Analysis: Samples are analyzed for the parent dye and its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection.[12][13][14]

Protocol for Azoreductase Activity Assay

This in vitro assay is used to measure the activity of azoreductase enzymes, which can be isolated from gut bacteria or liver fractions obtained from in vivo studies.

-

Enzyme Source: Prepare a cell-free extract from intestinal microbiota or a liver S9 fraction from experimental animals.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

-

Initiation: Start the reaction by adding a cofactor, typically NADH or NADPH (e.g., 0.1 mM).[15][16]

-

Measurement: Monitor the decrease in absorbance at the maximum wavelength (λmax) of the azo dye using a UV-Vis spectrophotometer.[15][18] The rate of decolorization is proportional to the azoreductase activity.

-

Calculation: One unit of azoreductase activity is often defined as the amount of enzyme required to reduce 1 µmol of the azo dye per minute.[17][18]

Protocol for Analysis of Aromatic Amine Metabolites by LC-MS/MS

This protocol provides a general framework for the sensitive and selective quantification of aromatic amine metabolites in biological samples from in vivo studies.

-

Instrumentation:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.

-

Load the pre-treated biological sample (e.g., hydrolyzed urine).

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

-

Operate the ESI source in positive ion mode.[19]

-

Develop a Multiple Reaction Monitoring (MRM) method for each target aromatic amine. This involves selecting the precursor ion (the molecular ion of the amine) and a specific product ion generated by fragmentation in the mass spectrometer. This provides high selectivity and sensitivity for quantification.[19]

-

-

Quantification: Create a calibration curve using analytical standards of the aromatic amines to quantify their concentration in the biological samples.

Experimental Workflow Diagram

Conclusion

The in vivo metabolism of this compound is highly dependent on its chemical structure. Water-soluble, sulfonated dyes like Fast this compound are primarily metabolized by the gut microbiota through reductive cleavage of the azo bond. In contrast, lipid-soluble, non-sulfonated compounds like 1-phenylazo-2-naphthylamine (and the related Sudan I) undergo more complex metabolism involving both reductive and oxidative pathways in the liver, with the potential for metabolic activation to genotoxic species. A significant gap in the literature exists regarding detailed in vivo quantitative data for these compounds. The experimental protocols provided in this guide offer a framework for conducting further research to elucidate the pharmacokinetics and metabolic fate of these and other azo dyes. Such studies are crucial for a comprehensive risk assessment of human exposure to these compounds.

References

- 1. Fast this compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Fast this compound | 79873-36-2 | Benchchem [benchchem.com]

- 4. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymes oxidizing the azo dye 1-phenylazo-2-naphthol (Sudan I) and their contribution to its genotoxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The metabolism of 1-phenylazo-2-naphthol in the rat with reference to the action of the intestinal flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. namthao.com [namthao.com]

- 14. Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caister.com [caister.com]

- 17. mdpi.com [mdpi.com]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. benchchem.com [benchchem.com]

Banned in Foods: A Technical Guide to the History and Toxicology of E105 (Fast Yellow AB)

For Immediate Release

A deep dive into the history and toxicological profile of the delisted food additive E105, also known as Fast Yellow AB, reveals a cautionary tale for researchers, scientists, and drug development professionals. Once used to impart a yellow hue to foodstuffs, this synthetic azo dye is now prohibited for consumption in the European Union and the United States due to significant health concerns.

E105, chemically identified as the disodium (B8443419) salt of 2-amino-5-[(E)-(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate, belongs to the class of azo dyes. Its historical use in consumables was curtailed due to data pointing towards potential adverse health effects, a concern common to many synthetic colorants. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) postponed the establishment of an Acceptable Daily Intake (ADI) for Fast this compound in 1977, and its specifications were officially withdrawn in 1984. This has resulted in a notable scarcity of comprehensive, publicly available safety data for this specific compound.

Physicochemical and Toxicological Data Summary

While specific quantitative toxicological data for E105 is limited due to its early delisting, the primary concern with azo dyes lies in their metabolic breakdown. Gut microbiota can cleave the azo bond, releasing aromatic amines, which are a class of chemicals with known toxicological risks, including potential carcinogenicity.

Table 1: Physicochemical Properties of E105 (Fast this compound)

| Property | Value |

| Chemical Name | Disodium 2-amino-5-[(E)-(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate |

| Synonyms | Fast this compound, Acid Yellow, Food Yellow 2, C.I. 13015 |

| E Number | E105 |

| CAS Number | 2706-28-7 |

| Molecular Formula | C₁₂H₉N₃Na₂O₆S₂ |

| Molecular Weight | 401.33 g/mol |

The predicted metabolic breakdown of Fast this compound yields sulfanilic acid and 2-aminobenzenesulfonic acid. Toxicological data for these metabolites provide insight into the potential health risks associated with E105 ingestion.

Table 2: Toxicological Data of E105 (Fast this compound) Metabolites

| Metabolite | CAS Number | Acute Oral LD₅₀ (Rat) | Key Toxicological Endpoints |

| Sulfanilic acid | 121-57-3 | > 2,000 mg/kg bw | Skin and eye irritant, potential for skin sensitization.[1][2][3][4][5] |

| 2-Aminobenzenesulfonic acid | 88-21-1 | Data not available | Causes severe skin and eye irritation; toxicological properties not fully investigated.[6][7][8][9] |

Note: The toxicological data for the metabolites are not directly equivalent to the toxicity of the parent compound (E105) but are indicative of potential hazards following metabolism.

Historical Use and Subsequent Ban

Fast this compound was historically used in a variety of food products to provide a stable yellow color. However, concerns over its safety led to its prohibition in major markets. In the European Union, the regulation of food additives is stringent, and substances with unresolved safety concerns are not permitted for use.[10][11][12][13] Similarly, the U.S. Food and Drug Administration (FDA) maintains a list of approved color additives, from which Fast this compound is absent.[14] The ban on E105 is part of a broader trend of regulatory scrutiny on synthetic food colorants, with many jurisdictions either banning or requiring warning labels for certain azo dyes.[15][16]

Experimental Protocols

-

Acute, sub-chronic, and chronic toxicity: To determine the effects of single, repeated, and long-term exposure.

-

Genotoxicity: To assess the potential for the substance to damage genetic material.

-

Carcinogenicity: To investigate the potential for the substance to cause cancer.

-

Reproductive and developmental toxicity: To evaluate effects on fertility and offspring.

Visualizing the Metabolic Pathway and Regulatory Timeline

To better understand the toxicological concerns and the historical context of E105, the following diagrams illustrate its metabolic breakdown and a timeline of its regulatory history.

Caption: Metabolic breakdown of E105 (Fast this compound) in the gut.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. carlroth.com [carlroth.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Sulfanilic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Aniline-2-sulfonic acid(88-21-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. img.guidechem.com [img.guidechem.com]

- 8. 2-Aminobenzenesulfonic acid | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. EU Rules - Food Safety - European Commission [food.ec.europa.eu]

- 11. Food Additives Legislation UK | Guidance on Banned Foods & Ingredients [highspeedtraining.co.uk]

- 12. Safe food additives | EUR-Lex [eur-lex.europa.eu]

- 13. E number - Wikipedia [en.wikipedia.org]

- 14. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

- 15. Fast this compound - Wikipedia [en.wikipedia.org]

- 16. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of Fast Yellow AB

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Fast Yellow AB, also known as Acid Yellow 9 and formerly as the food additive E105, is a synthetic monoazo dye.[1][2] While its use in food and beverages has been prohibited in Europe and the United States due to toxicological concerns, its photophysical properties remain of interest for analytical and research purposes.[2][3][4] This technical guide provides a comprehensive overview of the known photophysical characteristics of Fast this compound, details the experimental protocols for their determination, and discusses the critical metabolic pathway that dictates its biological impact. Due to its delisting, comprehensive data on its fluorescence properties are scarce; this guide synthesizes the available information and provides context based on the broader class of azo dyes.[1]

Physicochemical and Photophysical Properties

Fast this compound (CAS No. 2706-28-7) is a water-soluble anionic dye, a property conferred by the two sulfonic acid groups in its structure.[5][6] Its core structure consists of two substituted benzene (B151609) rings linked by an azo group (-N=N-), which acts as the primary chromophore responsible for its color.[5]

Absorption and Emission Characteristics

The interaction of Fast this compound with light is fundamental to its properties. The key photophysical parameters are summarized in the table below. A notable discrepancy exists in the literature regarding the maximum absorption wavelength (λmax), which is likely attributable to variations in solvent and pH.[1] Azo dyes as a class are often characterized by efficient non-radiative decay pathways, leading them to be weakly fluorescent or non-fluorescent.[1]

Data Presentation: Summary of Quantitative Photophysical Data

| Parameter | Value | Notes and References |

| Chemical Name | Disodium 2-amino-5-[(E)-(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate | [1][7] |

| Synonyms | Acid Yellow 9, C.I. 13015, Food Yellow 2, E105 | [2][6] |

| Molecular Formula | C₁₂H₉N₃Na₂O₆S₂ | [1][8] |

| Molecular Weight | 401.33 g/mol | [1][7] |

| Maximum Absorption (λmax) | ~420 nm or 491 nm | Discrepancy in literature; likely solvent and pH-dependent.[1][6][9] One source indicates 390 nm in basic solution and ~500 nm in acidic solution.[10] |

| Molar Absorptivity (ε) | Data not readily available in cited literature. | This value is crucial for quantitative analysis via the Beer-Lambert law.[1] |

| Fluorescence Emission Max. | Data not readily available in cited literature. | For a similar dye, Acid Yellow 17, emission peaks were observed at 412 nm and 437 nm.[11] |

| Fluorescence Quantum Yield (ΦF) | Data not readily available in cited literature. | Expected to be low for many azo dyes.[1] |

| Fluorescence Lifetime (τF) | Data not readily available in cited literature. | Consistent with an expected low quantum yield.[1] |

Experimental Protocols

The characterization of the photophysical properties of a dye like Fast this compound involves a series of standardized spectroscopic techniques.

Materials and Instrumentation

-

Compound: Fast this compound (Analytical Standard Grade)

-

Solvents: Spectroscopic grade solvents (e.g., water, ethanol, PBS buffer)

-

Instrumentation:

-

UV-Visible Spectrophotometer (dual-beam)

-

Spectrofluorometer with a monochromatic excitation source and an emission detector

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

Protocol for Absorption Spectroscopy

-

Preparation of Stock Solution: Accurately weigh a small amount of Fast this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create samples with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Measurement:

-

Calibrate the spectrophotometer using a solvent-filled cuvette as a blank.

-

Measure the absorbance of each working solution across a relevant spectral range (e.g., 200-700 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Determination of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), plot absorbance (A) at λmax versus concentration (c). The slope of the resulting linear fit is the molar absorptivity (ε).

Protocol for Relative Fluorescence Quantum Yield (ΦF) Determination

The comparative method is commonly used to determine the relative fluorescence quantum yield by comparing the dye of interest to a standard with a known quantum yield.[12]

-

Select a Reference Standard: Choose a standard with a known quantum yield (Qᵣ) and similar absorption/emission properties (e.g., curcumin (B1669340) or fluorescein).[12]

-

Prepare Solutions: Prepare a series of dilutions for both the Fast this compound sample and the reference standard in the same solvent. The absorbance of these solutions should be kept low (< 0.1 AU at the excitation wavelength) to avoid inner filter effects.[12]

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Spectra:

-

Excite each sample at the same wavelength used for the absorbance measurement.

-

Record the fluorescence emission spectrum for each solution.

-

Calculate the integrated fluorescence intensity (area under the emission curve) for each measurement.

-

-